{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
The compound {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic molecule featuring a quinoline core substituted with a chloro group, a piperazine ring attached to a methoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro group is introduced through electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride.
Piperazine and Morpholine Attachment: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-methoxyphenyl)piperazine. The morpholine ring is then attached via a similar nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Oxidized derivatives of the piperazine and morpholine rings.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Medicine
In medicine, {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals, leveraging its diverse reactivity and biological activity.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings are known to enhance binding affinity to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure but lacks the methoxy group and morpholine ring.
4-(2-Methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl moieties but lacks the quinoline core.
Morpholin-4-ylmethanone derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
The uniqueness of {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone lies in its combination of a quinoline core with both piperazine and morpholine rings, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
[6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-32-23-5-3-2-4-22(23)28-8-10-29(11-9-28)24-19-16-18(26)6-7-21(19)27-17-20(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTZQYIOGUQCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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